Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
CAS No.: 849417-33-0
Cat. No.: VC3806958
Molecular Formula: C26H24BrOPPd
Molecular Weight: 569.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849417-33-0 |
|---|---|
| Molecular Formula | C26H24BrOPPd |
| Molecular Weight | 569.8 g/mol |
| IUPAC Name | bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
| Standard InChI | InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
| Standard InChI Key | ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
| SMILES | [CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
| Canonical SMILES | [CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Introduction
Chemical Composition and Structural Features
The compound’s structure centers on a palladium atom in the +1 oxidation state, coordinated to three distinct ligands: a bromo group, a (2-methanidylphenyl)methanol ligand, and a triphenylphosphane (PPh₃) ligand. The (2-methanidylphenyl)methanol moiety contributes a bidentate coordination mode, with the methanidyl (–CH₂⁻) and hydroxyl (–OH) groups binding to palladium . The triphenylphosphane ligand provides steric bulk and electronic stabilization, a common feature in palladium catalysis to modulate reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄BrOPPd |
| Molecular Weight | 569.77 g/mol |
| Appearance | Solid |
| Melting Point | 165–170 °C |
| Exact Mass | 567.9783 |
| SMILES | [CH₂⁻]C₁=CC=CC=C₁CO.C₁=CC=C(C=C₁)P(C₂=CC=CC=C₂)C₃=CC=CC=C₃.Br[Pd+] |
The compound’s solubility in water is undocumented, suggesting limited hydrophilic character . Its solid-state stability under ambient conditions remains unverified, though palladium complexes typically require inert storage to prevent oxidation or ligand dissociation.
Catalytic and Synthetic Applications
Palladium complexes are renowned for their role in cross-coupling reactions, and this compound’s structure implies potential utility in similar transformations. Notably, it has been employed in the synthesis of 8-azanebularine analogues, a class of hypoxanthine derivatives with nucleoside analog activity . The reaction mechanism likely involves palladium-mediated C–N or C–C bond formation, though detailed mechanistic studies are absent.
Table 2: Reported Applications
Comparatively, triphenylphosphane-palladium complexes are staples in catalysis, but the unique (2-methanidylphenyl)methanol ligand in this compound may confer distinct reactivity or selectivity. For example, the hydroxyl group could participate in hydrogen bonding or transient coordination, influencing substrate orientation .
Research Challenges and Limitations
Current literature on this compound is sparse, with significant gaps in:
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Catalytic Efficiency: No kinetic or thermodynamic data quantify its activity in known reactions.
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Stability: Decomposition pathways under thermal or oxidative stress are uncharacterized .
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Safety Profile: Hazard statements and safety data sheets (SDS) are marked as "N/A," raising concerns about handling protocols .
The lack of comparative studies with analogous palladium complexes further obscures its relative advantages or limitations. For instance, how its catalytic activity compares to tetrakis(triphenylphosphane)palladium(0) (Pd(PPh₃)₄) in Suzuki-Miyaura couplings remains unexplored.
Future Research Directions
Proposed studies to address these gaps include:
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Mechanistic Elucidation: Isotopic labeling and in situ spectroscopic analysis (e.g., NMR, XAS) to map reaction pathways.
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Substrate Scope Expansion: Testing catalytic performance in diverse cross-coupling reactions.
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Stability Optimization: Investigating ligand modifications to enhance air/moisture tolerance.
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Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.
Additionally, computational modeling (DFT calculations) could predict electronic properties and guide ligand design for improved reactivity .
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